3-Boc-aminobutyronitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

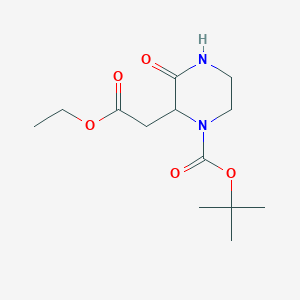

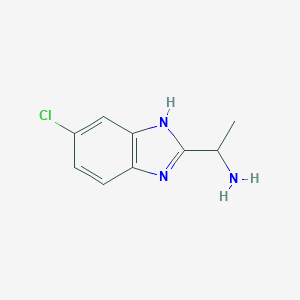

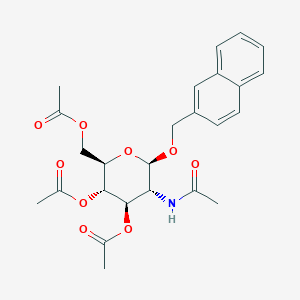

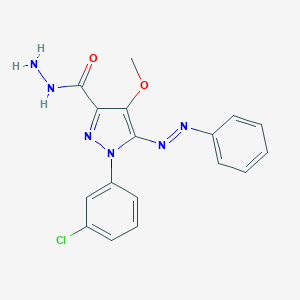

3-Boc-aminobutyronitrile, also known as tert-butyl N-(1-cyanopropan-2-yl)carbamate, is a chemical compound with the molecular formula C9H16N2O2 . It is used in various chemical reactions, particularly in the protection of amines .

Synthesis Analysis

The synthesis of 3-Boc-aminobutyronitrile involves the use of a base and the anhydride Boc2O . A study has shown that the nitrile hydrolyzing Rhodococcus erythropolis bacterium SET1 can be used with the substrate 3-hydroxybutyronitrile under specific conditions .Molecular Structure Analysis

The 3-Boc-aminobutyronitrile molecule contains a total of 28 bonds. There are 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aliphatic) .Wissenschaftliche Forschungsanwendungen

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : Boc-protected amines play a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods of Application : The conversion to tert-butyl carbamate is generally the first option when there is a need to protect an amino function . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

- Results or Outcomes : Boc-protection has been comprehensively documented and is ranked as "one of the most commonly used protective groups for amines" .

Application in Green Chemistry

- Scientific Field : Green Chemistry

- Summary of the Application : A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported .

- Methods of Application : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Application in Catalyst and Solvent-Free Media

- Scientific Field : Green Chemistry

- Summary of the Application : A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .

- Methods of Application : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Application in Ultrasound Irradiation

- Scientific Field : Organic Chemistry

- Summary of the Application : A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .

- Methods of Application : Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

- Results or Outcomes : This method provides a rapid and efficient way for N-Boc protection of amines .

Application in Pharmaceutical Synthesis

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : The nitrogen-containing carbamate or BOC amine compounds, including “3-Boc-aminobutyronitrile”, are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

- Methods of Application : One of the more significant routes to protection involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .

- Results or Outcomes : These processes involving catalysts and solvents sometimes required purification of the solvents, as well as catalyst washing, post reaction .

Application in Peptide Synthesis

- Scientific Field : Biochemistry

- Summary of the Application : Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

- Methods of Application : Boc-derivatives nicely complemented the corresponding, then relatively novel, benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable .

- Results or Outcomes : Nowadays Boc is ranked as “one of the most commonly used protective groups for amines” .

Eigenschaften

IUPAC Name |

tert-butyl N-(1-cyanopropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUMTAGYVCAZRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Boc-aminobutyronitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)

![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)